molecular formula C14H9BrFN3O3 B11055956 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11055956
M. Wt: 366.14 g/mol
InChI Key: RGPYNEISZQDCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents like bromine and fluorine sources.

    Coupling reactions: The final step often involves coupling the oxadiazole ring with the benzylamine derivative under conditions such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the bromo substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, oxadiazoles can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-BROMO-2-FURYL)-N-(3-CHLOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • 3-(5-BROMO-2-FURYL)-N-(3-METHYLBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The unique combination of the bromo and fluoro substituents in 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H9BrFN3O3

Molecular Weight

366.14 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H9BrFN3O3/c15-11-5-4-10(21-11)12-18-14(22-19-12)13(20)17-7-8-2-1-3-9(16)6-8/h1-6H,7H2,(H,17,20)

InChI Key

RGPYNEISZQDCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.